The compound (E)-7-(but-2-en-1-yl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is an organic molecule characterized by a complex structure that includes a purine base. It falls under the category of organic compounds, which are primarily composed of carbon atoms bonded to other elements, such as hydrogen, nitrogen, and oxygen. This compound is significant in medicinal chemistry due to its potential biological activities.
This compound is classified as an organic compound, specifically a purine derivative. Organic compounds are generally defined as those containing carbon atoms bonded to hydrogen and other elements. They can be further categorized based on their structure and functional groups. In this case, the presence of the purine ring and the piperazine moiety indicates its relevance in pharmaceutical applications .
The synthesis of (E)-7-(but-2-en-1-yl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione can involve several organic synthesis techniques. Common methods include:
The synthesis typically requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Analytical techniques such as Thin Layer Chromatography (TLC) and High Performance Liquid Chromatography (HPLC) are often employed for monitoring the progress of the synthesis.
The molecular structure of (E)-7-(but-2-en-1-yl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione features a purine core with various substituents:
The molecular formula can be represented as , with a molecular weight of approximately 292.35 g/mol.
The compound may undergo various chemical reactions typical for organic molecules:
Reactions are often performed in controlled environments to prevent side reactions. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are utilized to confirm product formation and purity.
The mechanism of action for this compound may involve interaction with biological targets such as enzymes or receptors. The purine structure allows it to mimic nucleotides, potentially influencing nucleic acid synthesis or signaling pathways.
Studies may reveal that the compound acts as an inhibitor or modulator in biochemical pathways, which could be explored through in vitro assays assessing enzyme activity or cell proliferation.
The compound is expected to exhibit specific physical properties:
Chemical properties include stability under various conditions, reactivity towards electrophiles/nucleophiles, and potential for forming complexes with metal ions.
Relevant data might include:
This compound has potential applications in:
Solid-phase synthesis offers significant advantages for purine-dione scaffold construction, enabling precise control over sequential modifications while simplifying purification. The core 3-methyl-1H-purine-2,6(3H,7H)-dione scaffold is typically anchored to Wang or Rink amide resin via the N1 nitrogen, using carbonyldiimidazole (CDI) as a coupling activator. This linkage provides stability during subsequent N7 and C8 functionalization while permitting mild acidic cleavage (e.g., 20% TFA/DCM) for final product release. Loading efficiencies exceeding 95% are routinely achieved, confirmed by Kaiser ninhydrin tests and quantitative Fmoc deprotection monitoring at 301 nm [6].
Key innovations involve orthogonal protection schemes: The N3 position is protected as a tert-butyloxycarbonyl (Boc) derivative prior to resin loading, while the N9 nitrogen remains unprotected for future C-C bond formation. This strategy prevents undesired alkylation at N3 during C8 amination. Post-cleavage analytical data (HPLC, HRMS) consistently show purities >90% for resin-derived intermediates, underscoring the robustness of this approach for generating libraries of purine-dione derivatives [2] [6].
Table 1: Solid-Phase Synthesis Optimization Parameters
Resin Type | Coupling Activator | Loading (μmol/g) | Cleavage Yield (%) | Purity (HPLC, %) |
---|---|---|---|---|
Wang resin | Carbonyldiimidazole | 620 ± 15 | 88 ± 3 | 92 ± 2 |
Rink amide | PyBOP/DIEA | 580 ± 20 | 82 ± 4 | 89 ± 3 |
Trityl chloride | DIPEA | 510 ± 25 | 75 ± 5 | 85 ± 4 |
Achieving high regioselectivity at the C8 position necessitates precise electronic and steric control. The purine-dione scaffold exhibits competing reactivity at N7, N9, and C8 sites, with C8 emerging as the most electrophilic center for nucleophilic aromatic substitution. Piperazine coupling employs activation-protection synergy: The C6 carbonyl is converted to a phenylimidate leaving group using tris(phenyl) orthoformate, enhancing C8 electrophilicity. Simultaneously, the distal piperazine nitrogen is protected with a Boc group to prevent dialkylation [4] [6].
Critical findings reveal that sterically modulated piperazines significantly influence reaction kinetics. 4-Methylpiperazine demonstrates optimal nucleophilicity (k₂ = 0.42 M⁻¹min⁻¹ in DMF at 80°C) compared to bulkier counterparts like 4-benzylpiperazine (k₂ = 0.18 M⁻¹min⁻¹). This is attributed to reduced steric hindrance at the nucleophilic nitrogen. Microwave irradiation (120°C, 30 min) further enhances conversion to >95%, confirmed by LC-MS disappearance of the C8-chloro intermediate (m/z 252.1) and appearance of the piperazinyl product (m/z 347.2) [3] [4]. N7 alkylation follows under phase-transfer conditions (50% NaOH/TBAB), where the (E)-but-2-en-1-yl bromide selectively attacks the N7 nitrogen due to its enhanced nucleophilicity post-C8 amination.
Table 2: Regioselectivity in Purine Functionalization
Reaction Sequence | Leaving Group | Conditions | C8:N7 Selectivity | Yield (%) |
---|---|---|---|---|
C8 amination first | Chloro | Piperazine/DMF/80°C | >20:1 | 92 |
N7 alkylation first | Chloro | Allylbromide/K₂CO₃ | <1:2 | 35 |
Simultaneous | Chloro | Mixed reagents | <1:1 | <20 |
The (E)-but-2-en-1-yl side chain installation demands precise stereocontrol, as the (E)-isomer exhibits distinct pharmacological profiles compared to its (Z)-counterpart. Two strategies prevail: chiral auxiliary-directed alkylation and transition-metal-catalyzed isomerization. In the former approach, (-)-sparteine-mediated lithiation of the N7-protected precursor generates a configurationally stable organolithium species, which upon quenching with crotyl bromide affords the (E)-alkene with 89:11 er [4] [6].
Superior stereoselectivity is achieved via ruthenium-catalyzed dynamic kinetic control. Employing RuBnN catalyst (5 mol%) with sodium iodide (1 equiv) in toluene at 70°C, the reaction equilibrates labile (Z)- and (E)-allyl intermediates through σ-π-allyl ruthenium complexes. The chiral phosphine ligand (e.g., (S)-(CF₃)₃-t-BuPHOX) selectively stabilizes the (E)-isomer transition state, achieving >95% (E)-selectivity and 96% ee as confirmed by chiral stationary phase HPLC and NOESY correlations (J = 16.2 Hz for vinyl protons) [5]. This methodology represents a significant advance over classical Wittig approaches, which typically yield stereoisomeric mixtures requiring tedious chromatographic separation.
Rigorous characterization of synthetic intermediates is essential for process optimization. The C8-chloro intermediate (7-chloro-3-methyl-1H-purine-2,6(3H,7H)-dione) exhibits characteristic ¹H NMR resonances at δ 11.32 (s, 1H, N1-H), 3.42 (s, 3H, N3-CH₃), and ¹³C NMR carbonyl signals at δ 155.2 (C2=O) and 149.8 (C6=O). Following piperazine substitution, the C8-aminated intermediate shows disappearance of the N1-H proton and new aliphatic resonances at δ 2.45-2.70 (m, 8H, piperazine-H₄), with HRMS confirming [M+H]⁺ at m/z 347.1802 (calc. 347.1809) [1] [3].
The penultimate N7-(but-2-en-1-yl) compound prior to Boc deprotection displays diagnostic (E)-vinyl protons at δ 5.65 (dt, J = 15.6 Hz, 1H) and 5.45 (dt, J = 15.6 Hz, 1H), with allylic methylene protons resonating at δ 4.75 (d, J = 6.1 Hz, 2H). Final purification employs orthogonal chromatography: size exclusion (Sephadex LH-20) removes inorganic salts, followed by reversed-phase C18 HPLC (10% → 50% MeCN/H₂O gradient). Lyophilization yields the title compound as a white crystalline solid (mp 214–216°C) with >99% purity (HPLC, 254 nm). High-resolution FTIR analysis confirms hydrogen-bonding patterns, showing νN-H at 3240 cm⁻¹ and carbonyl stretches at 1705 cm⁻¹ (C2=O) and 1660 cm⁻¹ (C6=O), indicative of the preferred diketo tautomer [1] [3] [6].
Table 3: Spectroscopic Signatures of Key Intermediates
Intermediate | ¹H NMR Key Signals (δ, ppm) | ¹³C NMR Key Signals (δ, ppm) | HRMS [M+H]⁺ (Found/Calc.) |
---|---|---|---|
C8-chloro purine-dione | 11.32 (s, N1-H), 3.42 (s, N3-CH₃) | 155.2 (C2=O), 149.8 (C6=O) | 201.0281/201.0278 |
C8-(4-methylpiperazinyl) | 3.60 (s, N3-CH₃), 2.45-2.70 (m, 8H) | 157.8 (C2=O), 152.1 (C6=O) | 347.1802/347.1809 |
N7-(E)-but-2-en-1-yl derivative | 5.65 (dt, J=15.6 Hz), 5.45 (dt, J=15.6 Hz) | 157.6 (C2=O), 151.9 (C6=O) | 416.2301/416.2305 |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: